molecular formula C22H23NO5 B12216842 4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12216842
M. Wt: 381.4 g/mol
InChI Key: AXFYLNKURAFFFT-UHFFFAOYSA-N
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Description

4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of benzoxazepines. Benzoxazepines are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes an ethoxyphenyl group, a propyl group, and a benzoxazepine core.

Preparation Methods

The synthesis of 4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: The benzoxazepine core can be synthesized through a cyclization reaction involving appropriate starting materials such as o-aminophenol and a suitable diketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using an ethoxyphenyl halide.

    Addition of the Propyl Group: The propyl group can be added via an alkylation reaction using a propyl halide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5(2H,4H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of similar compounds.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

4-[2-(2-ethoxyphenyl)-2-oxoethyl]-2-propyl-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C22H23NO5/c1-3-9-20-22(26)23(21(25)16-11-6-8-13-19(16)28-20)14-17(24)15-10-5-7-12-18(15)27-4-2/h5-8,10-13,20H,3-4,9,14H2,1-2H3

InChI Key

AXFYLNKURAFFFT-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=CC=C3OCC

Origin of Product

United States

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